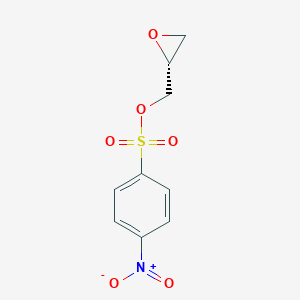

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-(-)-Glycidyl-4-nitrobenzenesulfonate is an organic compound known for its unique chemical structure and reactivity It is a chiral epoxide derivative of 4-nitrobenzenesulfonic acid, characterized by the presence of a glycidyl group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Glycidyl-4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ®-glycidol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the glycidyl ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-Glycidyl-4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl group, to form corresponding oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted glycidyl derivatives.

Reduction: Amino-substituted benzenesulfonates.

Oxidation: Glycidyl oxides and related compounds.

Wissenschaftliche Forschungsanwendungen

®-(-)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various chiral intermediates and complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of ®-(-)-Glycidyl-4-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate: The enantiomer of ®-(-)-Glycidyl-4-nitrobenzenesulfonate, differing in the spatial arrangement of the glycidyl group.

Glycidyl-4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a nitro group.

Glycidyl-4-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group.

Uniqueness

®-(-)-Glycidyl-4-nitrobenzenesulfonate is unique due to its chiral nature and the presence of both an epoxide and a nitro group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for asymmetric synthesis and other specialized applications.

Biologische Aktivität

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate is an important compound in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a glycidyl group, a nitro group, and a sulfonate moiety. The molecular structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological systems, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Genotoxicity : Research indicates that glycidyl compounds can exhibit genotoxic effects. For instance, the genotoxicity of related epoxides has been documented, suggesting that this compound may also possess such properties, potentially impacting DNA integrity and cell viability .

- Receptor Interaction : There is potential for this compound to interact with various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Genotoxicity | Induces DNA damage | |

| Cytotoxicity | Reduces cell viability |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Genotoxic Effects : A study demonstrated that glycidyl compounds, including derivatives similar to this compound, showed significant genotoxic effects in vitro. The study utilized chromosomal aberration assays to assess the impact on DNA integrity, revealing a dose-dependent increase in genotoxicity .

- Pharmacological Applications : Another investigation focused on the potential use of this compound as a lead compound for developing new therapeutic agents targeting specific diseases. The study emphasized its role in modulating enzyme activity relevant to disease pathways .

- Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Eigenschaften

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.